molecular formula C14H12N2O B2443482 Isoindolin-2-yl(pyridin-2-yl)methanone CAS No. 1787582-31-3

Isoindolin-2-yl(pyridin-2-yl)methanone

Cat. No.: B2443482
CAS No.: 1787582-31-3
M. Wt: 224.263
InChI Key: YFTUPNGGOPKVAB-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(pyridin-2-yl)methanone is a heterocyclic compound that features both isoindoline and pyridine moieties

Biochemical Analysis

Biochemical Properties

The biochemical properties of Isoindolin-2-yl(pyridin-2-yl)methanone are not fully understood yet. It is known that similar compounds, such as N-isoindoline-1,3-dione heterocycles, have shown diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It is known that transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting . This suggests that this compound might interact with certain biomolecules through oxidation reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound can be synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-understood. It is known that similar compounds, such as indole derivatives, are involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing isoindolin-2-yl(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This can be achieved through a copper-catalyzed oxidation process using water as the oxygen source. The reaction typically proceeds under mild conditions, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using transition metal catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoindoline rings, leading to a variety of substituted products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in different applications.

Scientific Research Applications

Isoindolin-2-yl(pyridin-2-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoindolin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanone: Shares the pyridine moiety but lacks the isoindoline structure.

    Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

Uniqueness

Isoindolin-2-yl(pyridin-2-yl)methanone is unique due to its combined isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and reactivity compared to compounds with only one of these moieties.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTUPNGGOPKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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